1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(3-(phenylsulfonyl)propyl)-
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Overview
Description
1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(3-(phenylsulfonyl)propyl)- is a complex organic compound with the molecular formula C13H17N3O. It is known for its unique spirocyclic structure, which includes a spiro junction between a piperidine and a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(3-(phenylsulfonyl)propyl)- typically involves multi-step organic reactions. One common method includes the reaction of a suitable amine with a ketone to form the spirocyclic core, followed by functionalization with phenyl and sulfonyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(3-(phenylsulfonyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(3-(phenylsulfonyl)propyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(3-(phenylsulfonyl)propyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1,3,8-triazaspiro(4.5)decan-4-one
- 1-Methyl-1,3,8-triazaspiro(4.5)decan-4-one
- 3-Phenyl-1,3,8-triazaspiro(4.5)decan-4-one
Uniqueness
1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(3-(phenylsulfonyl)propyl)- is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. These features make it valuable for specialized applications in research and industry .
Properties
CAS No. |
102505-04-4 |
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Molecular Formula |
C22H27N3O3S |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
8-[3-(benzenesulfonyl)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C22H27N3O3S/c26-21-22(25(18-23-21)19-8-3-1-4-9-19)12-15-24(16-13-22)14-7-17-29(27,28)20-10-5-2-6-11-20/h1-6,8-11H,7,12-18H2,(H,23,26) |
InChI Key |
AHDHQOPGQHFFQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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